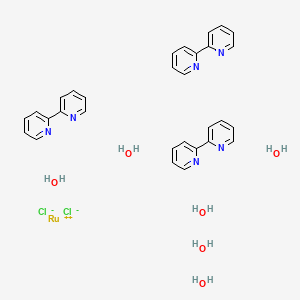

Tris(2,2'-Bipyridyl)ruthenium(II)-chlorid-Hexahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is a coordination complex with the chemical formula [Ru(bpy)₃]Cl₂·6H₂O. This compound is known for its distinctive red crystalline appearance and its significant role in various photochemical and electrochemical applications. The central ruthenium ion is coordinated to three 2,2’-bipyridyl ligands, forming an octahedral geometry. This complex is widely studied due to its unique photophysical properties, including its ability to emit light upon excitation, making it a valuable luminophore in scientific research .

Wissenschaftliche Forschungsanwendungen

Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate, also known as 2-pyridin-2-ylpyridine;ruthenium(2+);dichloride;hexahydrate, is a metal complex used as a luminescent dye . The primary target of this compound is the oxygen molecule . It is sensitive to oxygen and is used to measure oxygen concentration in various applications .

Mode of Action

The compound, in its ground state, can be excited by visible light . This excitation leads to the formation of a spin-allowed excited state . This excited state undergoes non-radiative deactivation, rapidly forming a spin-forbidden long-lived luminescent excited state .

Biochemical Pathways

It is known that the compound’s luminescent properties are used in various applications, including the measurement of oxygen concentration . This suggests that it may interact with biochemical pathways involving oxygen.

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its absorption and distribution in biological systems.

Result of Action

The primary result of the action of Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is the emission of light, due to its luminescent properties . This luminescence can be used to measure oxygen concentrations, among other applications .

Action Environment

The action of Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is influenced by environmental factors. For instance, the presence of oxygen affects the compound’s luminescence . Additionally, the compound should be stored under inert gas and away from air , indicating that its stability and efficacy may be affected by exposure to certain environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), and hypophosphorous acid is often used as a reducing agent. The reaction is carried out under reflux conditions, and the product is obtained as a red crystalline solid after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically crystallized from water to obtain the hexahydrate form, which is then dried and packaged for various applications .

Types of Reactions:

Oxidation: Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate can undergo oxidation reactions, where the ruthenium(II) center is oxidized to ruthenium(III).

Reduction: The compound can also participate in reduction reactions, reverting ruthenium(III) back to ruthenium(II).

Substitution: Ligand substitution reactions can occur, where one or more bipyridyl ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands and heating the reaction mixture

Major Products:

Oxidation: The major product is typically a ruthenium(III) complex.

Reduction: The major product is the original ruthenium(II) complex.

Substitution: The products vary depending on the substituting ligands used.

Vergleich Mit ähnlichen Verbindungen

- Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate

- Tris(2,2’-bipyridyl)ruthenium(II) perchlorate

- Tris(2,2’-bipyridyl)ruthenium(II) nitrate

Comparison: Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is unique due to its chloride counterions, which influence its solubility and reactivity. Compared to its hexafluorophosphate and perchlorate counterparts, the chloride form is more commonly used in aqueous solutions and electrochemical applications. The hexafluorophosphate and perchlorate forms are often preferred in non-aqueous systems due to their higher solubility in organic solvents .

Eigenschaften

CAS-Nummer |

50525-27-4 |

|---|---|

Molekularformel |

C30H36Cl2N6O6Ru |

Molekulargewicht |

748.6 g/mol |

IUPAC-Name |

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride;hexahydrate |

InChI |

InChI=1S/3C10H8N2.2ClH.6H2O.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |

InChI-Schlüssel |

WHELTKFSBJNBMQ-UHFFFAOYSA-L |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |

Kanonische SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |

Physikalische Beschreibung |

Dark red powder; [Sigma-Aldrich MSDS] |

Synonyme |

Ru(bPy)3 Cl2 Ru(II)(bpy)3 tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate tris(2,2'-bipyridyl)dichlororuthenium(III) tris(2,2'-bipyridyl)ruthenium(II) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)

![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)

![N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine](/img/structure/B1225410.png)

![3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester](/img/structure/B1225411.png)

![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)

![[4-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1225420.png)